![molecular formula C20H17ClN4O2S2 B2501848 3-chloro-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392300-15-1](/img/structure/B2501848.png)
3-chloro-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
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Description
The compound 3-chloro-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a derivative of 1,3,4-thiadiazole, which is a heterocyclic compound containing both sulfur and nitrogen within the ring structure. This class of compounds is known for its wide range of applications, including their use as biologically active substances, dyes, and components in the creation of semiconductors, energy accumulators, liquid crystals, polymers, and nanomaterials.
Synthesis Analysis
The synthesis of related 1,3,4-thiadiazole derivatives typically involves the reaction of hydrazinecarbothioamide with various reagents to introduce different functional groups. For instance, the synthesis of 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide was achieved through dehydrosulfurization of the starting hydrazinecarbothioamide using a mixture of iodine and triethylamine in a DMF medium, resulting in an 84% yield . Although the exact synthesis of the compound is not detailed in the provided papers, it is likely that a similar method could be employed.
Molecular Structure Analysis
The molecular structure of 1,3,4-thiadiazole derivatives is characterized by the presence of a thiadiazole ring, which can be further substituted with various functional groups. The structural studies of a related compound, 3-chloro-N-(8′-quinolyl)benzo[b]thiophene-2-carboxamide, revealed that it crystallizes in the monoclinic system with specific crystallographic parameters . The stability of the structure is attributed to intermolecular hydrogen bonds, π-π, and CH-π interactions, which form two-dimensional stair-like layered chains . These findings provide insight into the potential molecular structure and interactions of the compound .
Chemical Reactions Analysis
The chemical reactivity of 1,3,4-thiadiazole derivatives is influenced by the presence of the thiadiazole ring and the substituents attached to it. The compounds can participate in various chemical reactions, including interactions with enzymes such as dihydrofolate reductase (DHFR). For example, molecular docking studies of a 1,3,4-thiadiazole derivative showed that it is a potential inhibitor of DHFR, suggesting that the compound could form a strong complex with the active site of the enzyme . This implies that the compound may also exhibit similar reactivity patterns, potentially acting as an inhibitor for specific enzymes.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound 3-chloro-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide are not provided in the papers, the properties of 1,3,4-thiadiazole derivatives generally include moderate to high stability, potential biological activity, and the ability to form stable crystalline structures. The spectral characteristics, such as NMR data, are crucial for confirming the structure of these compounds . The physical properties such as solubility, melting point, and crystalline structure can vary depending on the specific substituents and their interactions within the compound.
Scientific Research Applications
Synthesis and Biological Activity
Compounds with structures similar to the specified chemical have been synthesized and evaluated for a range of biological activities. For instance, the synthesis of novel pyrazoles and triazoles bearing quinazoline moieties has been explored, where these compounds were evaluated for their analgesic activity (Saad, Osman, & Moustafa, 2011). Similarly, derivatives of quinazoline have been synthesized and characterized, showing potential in psychotropic, anti-inflammatory, and cytotoxic screenings, indicating a broad spectrum of pharmacological properties (Zablotskaya et al., 2013).
Antimicrobial and Anticancer Properties
Further research into quinazoline derivatives has unveiled their antimicrobial activities, with some compounds showing promise against various bacterial strains (Samel & Pai, 2011). Additionally, the exploration of quinazoline structures for antitubercular and antibacterial activities has been conducted, offering insights into potential therapeutic applications (Rao & Subramaniam, 2015).
Potential as Adenosine Receptor Antagonists
Compounds featuring thiadiazole and thiazole analogues have been developed as adenosine receptor antagonists, highlighting the importance of heterocyclic compounds in modulating receptor activity. This research underscores the potential of such compounds in treating conditions related to adenosine receptor dysfunction (van Muijlwijk-Koezen et al., 2001).
properties
IUPAC Name |
3-chloro-N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O2S2/c21-15-8-3-6-14(11-15)18(27)22-19-23-24-20(29-19)28-12-17(26)25-10-4-7-13-5-1-2-9-16(13)25/h1-3,5-6,8-9,11H,4,7,10,12H2,(H,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBGOMQIWALMHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(S3)NC(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide |
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